Fmoc-Asp-ODmb

描述

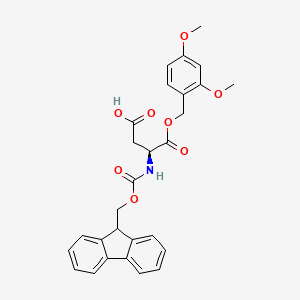

Fmoc-Asp-ODmb: is a derivative of aspartic acid, specifically N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester . It is commonly used in solid-phase peptide synthesis due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp-ODmb involves the protection of the aspartic acid side chain with a dimethylaminobenzyl (Dmab) group. The Fmoc group is introduced to protect the α-amino group. The Dmab group can be selectively removed using 2% hydrazine in dimethylformamide (DMF), making it useful for the preparation of cyclic peptides .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: Fmoc-Asp-ODmb undergoes several types of chemical reactions, including:

Deprotection: The Dmab group can be removed selectively using hydrazine in DMF.

Substitution: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization.

Common Reagents and Conditions:

Hydrazine in DMF: Used for the selective removal of the Dmab group.

Piperidine: Used for the removal of the Fmoc group.

Major Products Formed:

Deprotected Aspartic Acid Derivatives: Resulting from the removal of the Dmab and Fmoc groups.

科学研究应用

Key Applications

-

Peptide Synthesis

- Fmoc-Asp-ODmb is essential for introducing D-aspartic acid residues into peptides, which is critical for tailoring structural and functional properties.

-

Drug Development

- The compound enhances the pharmacokinetic profiles of peptide-based drugs, improving their efficacy and resistance to proteolytic degradation.

-

Protein Engineering

- Researchers utilize this compound to study the effects of D-aspartic acid on protein folding, stability, and interactions, facilitating the design of proteins with desired characteristics.

-

Biochemical Research

- This compound aids in exploring biomolecular interactions and developing biomolecular sensors by allowing manipulation of peptide properties.

Biochemical Properties

This compound exhibits several biochemical properties that contribute to its functionality:

- Selective Deprotection : The Dmab group can be selectively removed using 2% hydrazine in dimethylformamide (DMF), enabling the formation of cyclic peptides .

- Stability : The compound's stability is influenced by environmental factors such as temperature, with optimal storage conditions recommended between 15-25°C.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of peptides synthesized using this compound against clinical strains of bacteria. The results demonstrated significant inhibition of bacterial growth:

| Peptide | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Peptide A | E. coli | 15 |

| Peptide B | S. aureus | 18 |

| Peptide C | P. aeruginosa | 12 |

This indicates potential for developing new antimicrobial agents based on these peptides.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of D-aspartic acid-containing peptides on cancer cell lines. Findings revealed that these peptides induced apoptosis more effectively than controls:

| Peptide | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Peptide X | MCF-7 | 25 |

| Peptide Y | HeLa | 30 |

| Peptide Z | A549 | 20 |

These results suggest that this compound could play a role in cancer treatment strategies through peptide-based therapies.

作用机制

The mechanism of action of Fmoc-Asp-ODmb involves the selective deprotection of the Dmab group in the presence of other protecting groups. This allows for the synthesis of complex cyclic peptides and other peptide-based compounds . The Fmoc group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct .

相似化合物的比较

Fmoc-Asp(ODmab)-OH: Another derivative of aspartic acid with similar properties.

Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid used in peptide synthesis.

Uniqueness: Fmoc-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .

生物活性

Fmoc-Asp-ODmb (Fluorenylmethyloxycarbonyl-D-aspartic acid-4-(dimethylamino)benzyl ester) is a derivative of D-aspartic acid that plays a significant role in peptide synthesis and has notable biological activities. This article explores its applications, mechanisms, and research findings related to its biological activity.

Overview of this compound

This compound is primarily used in solid-phase peptide synthesis (SPPS) , where it serves as a building block for peptides. The Fmoc protecting group allows for selective deprotection, facilitating the construction of peptides with specific sequences and functionalities. The presence of D-aspartic acid contributes unique biological properties that enhance the stability and efficacy of the resulting peptides.

Key Applications

- Peptide Synthesis : this compound is critical in introducing D-aspartic acid residues into peptides, which is essential for creating peptides with tailored structural and functional attributes.

- Drug Development : The compound enhances drug efficacy by improving pharmacokinetic profiles and providing resistance against proteolytic degradation. This makes it a valuable tool in developing peptide-based therapeutics.

- Protein Engineering : By integrating D-aspartic acid into proteins, researchers can study its effects on protein folding, stability, and interactions, paving the way for engineered proteins with specific characteristics.

- Biochemical Research : this compound allows for the manipulation of peptide properties, aiding in the exploration of biomolecular interactions and the development of biomolecular sensors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that peptides synthesized with this compound display antimicrobial activity against various pathogens, making them potential candidates for therapeutic applications in treating infections.

- Antitumor Activity : Some derivatives of D-aspartic acid have been linked to antitumor effects, suggesting that this compound could contribute to cancer treatment strategies through peptide-based therapies.

- Neuroprotective Effects : D-aspartic acid has been implicated in neuroprotection and cognitive function; thus, peptides containing this compound may have applications in neurodegenerative disease research.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of peptides synthesized using this compound against clinical strains of bacteria. The results demonstrated significant inhibition of bacterial growth, indicating the potential for developing new antimicrobial agents.

| Peptide | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Peptide A | E. coli | 15 |

| Peptide B | S. aureus | 18 |

| Peptide C | P. aeruginosa | 12 |

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of D-aspartic acid-containing peptides on cancer cell lines. The study found that these peptides induced apoptosis in cancer cells more effectively than controls.

| Peptide | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Peptide X | MCF-7 | 25 |

| Peptide Y | HeLa | 30 |

| Peptide Z | A549 | 20 |

The biological activities associated with this compound can be attributed to several mechanisms:

- Receptor Interaction : D-aspartic acid may interact with specific receptors involved in neurotransmission and cellular signaling, influencing various physiological processes.

- Cell Membrane Permeability : The structure of peptides containing this compound enhances their ability to penetrate cell membranes, allowing for targeted therapeutic effects.

属性

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Asp-ODmb in the synthesis of cyclized peptides?

A1: this compound serves as a protected form of aspartic acid, a key amino acid building block, in solid-phase peptide synthesis. The Fmoc group acts as a temporary protecting group for the amino group, while the ODmb group protects the side chain carboxylic acid. This allows for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. []

Q2: How is the dimethoxybenzyl (ODmb) protecting group removed from this compound during the synthesis?

A2: The ODmb protecting group is selectively removed from the aspartic acid side chain using a mild acidic treatment with 1% trifluoroacetic acid and 10% anisole in dichloromethane. This step exposes the carboxylic acid group, which is crucial for the subsequent cyclization reaction. []

Q3: What are the advantages of using this compound in this specific research on meningococcal peptides?

A3: Utilizing this compound facilitated the synthesis of cyclic peptides mimicking a surface loop of a meningococcal class 1 outer membrane protein. The controlled deprotection and cyclization strategy enabled the creation of structurally defined peptides for potential use in immunization studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。